molecular formula C30H48O2Si B8602714 Phenol, 4,4'-(dimethylsilylene)bis[2,6-bis(1,1-dimethylethyl)- CAS No. 120978-73-6

Phenol, 4,4'-(dimethylsilylene)bis[2,6-bis(1,1-dimethylethyl)-

Cat. No.: B8602714
CAS No.: 120978-73-6
M. Wt: 468.8 g/mol
InChI Key: OPMKXTSJLKQNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4'-(dimethylsilylene)bis[2,6-bis(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C30H48O2Si and its molecular weight is 468.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4,4'-(dimethylsilylene)bis[2,6-bis(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-(dimethylsilylene)bis[2,6-bis(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

120978-73-6

Molecular Formula

C30H48O2Si

Molecular Weight

468.8 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)-dimethylsilyl]phenol

InChI

InChI=1S/C30H48O2Si/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)33(13,14)20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h15-18,31-32H,1-14H3

InChI Key

OPMKXTSJLKQNSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[Si](C)(C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9.8 g (16 mmol) of dimethylbis(3,5-di-tert-butyl-4-trimethylsilyloxyphenyl)silane in 50 ml of tetrahydrofuran is slowly added 10.6 g (32 mmol) of tetrabutylammonium fluoride trihydrate. The reaction mixture is stirred for 1 hour at room temperature and to it is added 0.8 g (14 mmol) of glacial acetic acid. The reaction mixture is poured into 250 ml of water and the solution is extracted (2×125 ml) with methylene chloride. The organic phase is dried over anhydrous sodium sulfate and the solvent is removed in vacuo to give 7.3 g of an orange residue which crystallizes on standing. The residue is recrystallized from heptane to give 1.2 g (17%) of a white solid; mp. 186°-188° C.
Name
dimethylbis(3,5-di-tert-butyl-4-trimethylsilyloxyphenyl)silane
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.